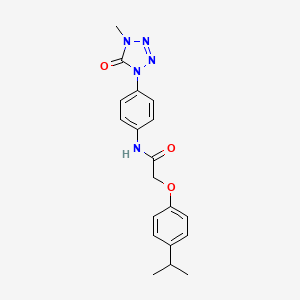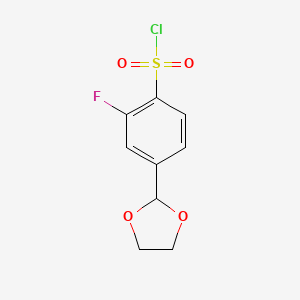![molecular formula C13H17BrClN B2514381 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride CAS No. 2490401-52-8](/img/structure/B2514381.png)
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromophenyl compounds and pyrrolidine derivatives is a topic of interest in several papers. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is described, which involves the formation of luminescent complexes with potential applications in coupling reactions . Another paper details the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of bromophenyl compounds in constructing complex heterocycles . Additionally, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids and their ring closure products is reported, which includes the X-ray structure analysis of a related bromophenyl compound .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is characterized in several studies. X-ray diffraction is used to determine the detailed structures of cyclopalladated and cyclometalated complexes, revealing intermolecular interactions within their crystals . The crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative is also reported, showing planarity in the molecule except for the pyrrolidin ring, which adopts an envelope conformation .
Chemical Reactions Analysis
Chemical reactions involving bromophenyl compounds and pyrrolidine derivatives are explored in the context of synthesis and functionalization. The papers describe various reactions, such as the cyclopropanation of enantiopure bromophenyl hexahydrooxazolo[3,2-a]pyridin-5-ones , and the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide through nucleophilic substitution and ester hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl and pyrrolidine compounds are inferred from their synthesis and structural analysis. Luminescent properties are observed in cyclopalladated complexes , and the crystal structure of a spiro compound reveals hydrogen bonding and π-π interactions that stabilize the supermolecular assembly . These properties are crucial for understanding the behavior of these compounds in various chemical environments and potential applications.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Synthesis
Cyclometalated complexes involving 2-(4-bromophenyl)pyridine, similar in structure to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been developed. These complexes exhibit luminescence, with emission peaks ranging from 390-543 nm in dichloromethane solution under UV irradiation. They have also been applied in coupling reactions of aryl chlorides containing hydroxymethyl, showcasing their potential in synthesis applications (Xu et al., 2014).
Biological Synthesis
Pyrrolidines, a class of compounds structurally related to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been recognized for their biological effects and are used in medicine and industry. The synthesis of pyrrolidines via [3+2] cycloaddition has been studied, highlighting their significance in scientific research and potential industrial applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium derivatives from Propiophenones, compounds that are structurally similar to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride. These derivatives were characterized using various spectrometric and spectroscopic methods, indicating their potential for diverse applications in chemical research (Sarbu et al., 2019).
Antimicrobial and Nematicidal Activities
Cyclopropane derivatives, which share structural characteristics with 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been synthesized and shown to exhibit antimicrobial and nematicidal activities. These activities were particularly notable against bacterial and fungal strains, as well as against Meloidogyne incognita, indicating potential applications in biological research and agriculture (Banothu et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-[1-(4-bromophenyl)cyclopropyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN.ClH/c14-12-3-1-10(2-4-12)13(6-7-13)11-5-8-15-9-11;/h1-4,11,15H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFHEXWWNOEIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(CC2)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

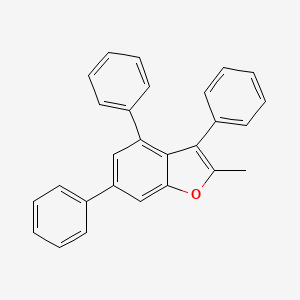
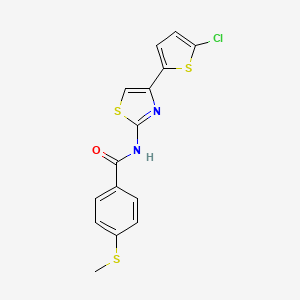
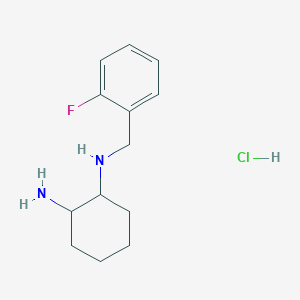
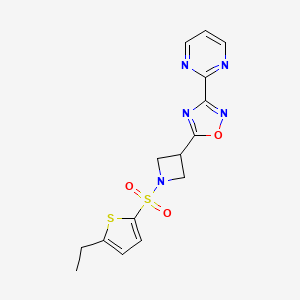
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
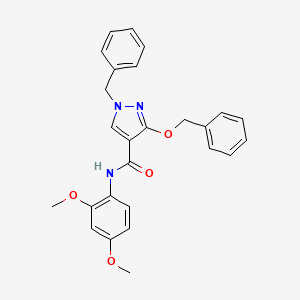
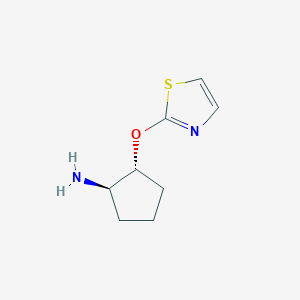
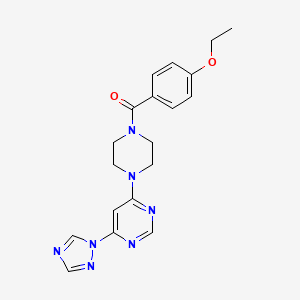
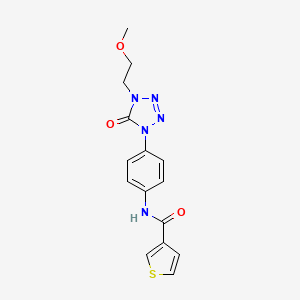
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
